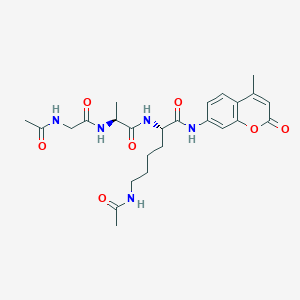

Ac-Gly-Ala-Lys(Ac)-AMC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZARDVMMDJRT-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Principle of Action of Ac-Gly-Ala-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC, its principle of action in the study of histone deacetylases (HDACs), and detailed protocols for its application in enzymatic assays.

Core Principle of Action

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of Class I and Class II histone deacetylase (HDAC) activity.[1][2] Its mechanism of action is predicated on a two-step enzymatic cascade that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

Step 1: Deacetylation by HDACs

The substrate features an acetylated lysine residue (Lys(Ac)). In the presence of a biologically active HDAC enzyme, the acetyl group is hydrolyzed from the ε-amino group of the lysine side chain. This enzymatic modification is the primary event of interest, as the rate of this reaction is directly proportional to the HDAC activity in the sample.

Step 2: Proteolytic Cleavage and Fluorescence Release

The deacetylated peptide, Ac-Gly-Ala-Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond at the C-terminus of the now-unmodified lysine residue. This cleavage liberates the 7-amino-4-methylcoumarin (AMC) fluorophore.[3] In its quenched state within the peptide, AMC exhibits minimal fluorescence. However, upon its release, it fluoresces intensely, with excitation and emission maxima typically in the ranges of 340-360 nm and 440-460 nm, respectively.[4] The increase in fluorescence over time can be monitored using a fluorometric plate reader, providing a direct measure of HDAC activity.

Signaling Pathway and Experimental Workflow

The enzymatic cascade and a typical experimental workflow can be visualized as follows:

Caption: Enzymatic cascade for the measurement of HDAC activity using this compound.

Caption: A generalized experimental workflow for an HDAC activity assay.

Quantitative Data

The kinetic parameters of this compound have been determined for several human recombinant HDAC isoforms. The following table summarizes these findings, providing a basis for comparative analysis and experimental design.

| HDAC Isoform | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| HDAC1 | 0.081 | 14,000 |

| HDAC2 | 0.006 | 60 |

| HDAC3 | 2.8 | 110,000 |

| HDAC6 | 0.024 | 1,200 |

| HDAC8 | 0.015 | 1,100 |

| HDAC10 | 0.012 | 1,300 |

| Data sourced from Schultz et al., 2004, Biochemistry.[5][6] |

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a 30 mM stock solution by dissolving the substrate in DMSO. Store in aliquots at -20°C.[3]

-

Assay Buffer: A common assay buffer consists of 15 mM Tris-HCl (pH 8.1), 250 µM EDTA, 250 mM NaCl, and 0.1% PEG8000.[3]

-

Trypsin Stock Solution: Prepare a 50 mg/mL stock solution of trypsin in TBS (pH 7.4). Store in aliquots at -20°C.[4]

-

HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in cold assay buffer immediately before use.

In Vitro HDAC Activity Assay

-

To the wells of a black 96-well microplate, add the diluted HDAC enzyme and assay buffer.

-

If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme.

-

Initiate the deacetylation reaction by adding the this compound substrate. The final substrate concentration should be optimized based on the KM value for the specific HDAC isoform being studied.

-

Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).

-

Stop the deacetylation reaction and initiate the cleavage step by adding the trypsin solution. A final trypsin concentration of approximately 0.05-2 mg/mL is typically used.[3][6] Some protocols also include an HDAC inhibitor like Trichostatin A (TSA) in the trypsin solution to ensure the deacetylation reaction is completely halted.[4]

-

Incubate at room temperature or 37°C for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.[3]

-

Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[4]

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Cell-Based HDAC Activity Assay

-

Seed cells in a 96-well tissue culture plate and culture overnight.

-

Treat cells with test compounds or vehicle controls for the desired period.

-

Add a cell-permeable version of the substrate, such as Boc-Lys(Ac)-AMC, to the culture medium at a final concentration of approximately 25 µM.[7]

-

Incubate for 2-3 hours at 37°C in a CO2 incubator.[7]

-

Lyse the cells and develop the fluorescent signal by adding a lysis/developer solution containing a non-ionic detergent (e.g., Nonidet P-40), trypsin, and an HDAC inhibitor.[4]

-

Incubate for 15 minutes at room temperature.[7]

-

Measure the fluorescence as described in the in vitro assay protocol.

Applications in Research and Drug Development

The this compound substrate and its associated assay are valuable tools for:

-

High-Throughput Screening (HTS): The fluorogenic nature and amenability to a microplate format make this assay ideal for screening large compound libraries to identify novel HDAC inhibitors.

-

Enzyme Kinetics and Characterization: This substrate allows for the detailed kinetic analysis of different HDAC isoforms, including the determination of KM and kcat values, which is crucial for understanding their enzymatic behavior and substrate specificity.[5][6]

-

Inhibitor Potency and Selectivity Profiling: The assay can be used to determine the IC50 values of inhibitory compounds against a panel of HDAC isoforms, providing insights into their potency and selectivity.

-

Cellular Target Engagement: By using cell-based assay formats, researchers can assess the ability of compounds to inhibit HDAC activity within a cellular context.

References

- 1. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Kinetics and comparative reactivity of human class I and class IIb histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Ac-Gly-Ala-Lys(Ac)-AMC for Histone Deacetylase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate widely employed for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This technical guide provides an in-depth overview of its mechanism, application, and detailed protocols for its use in HDAC activity assays, catering to the needs of researchers in academia and the pharmaceutical industry. The substrate is particularly useful for assaying Class I (HDACs 1, 2, 3, and 8) and Class II (HDACs 6 and 10) histone deacetylases. Its utility in a protease-coupled assay allows for high-throughput screening of potential HDAC inhibitors, a critical step in drug discovery for oncology and other therapeutic areas.

Mechanism of Action

The this compound based HDAC activity assay is a two-step enzymatic process. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the peptide substrate. This deacetylated intermediate is then susceptible to cleavage by a protease, typically trypsin. The second step involves the proteolytic cleavage of the deacetylated substrate by trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be measured using a fluorometer, with excitation typically around 355 nm and emission at approximately 460 nm. The rate of AMC release is directly proportional to the HDAC activity.

Quantitative Data

The following table summarizes the available kinetic parameters for the deacetylation of this compound and similar fluorogenic substrates by various HDAC isoforms. This data is essential for designing experiments and interpreting results.

| HDAC Isoform | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| HDAC1 | This compound | ~10⁵ | - | ~10⁵ | |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | - | - | |

| HDAC6 | This compound | 10.3 ± 0.9 | 0.013 ± 0.000 | 1262 | |

| HDAC8 | This compound | - | - | Low Activity |

Experimental Protocols

This section provides a detailed methodology for performing an HDAC activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Prepare fresh and keep on ice.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

HDAC Enzyme: Recombinant human HDAC1, 2, 3, 6, 8, or 10. Dilute to the desired concentration in assay buffer just before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Trypsin Solution (Developer): Prepare a 2 mg/mL solution of trypsin in assay buffer. Store on ice.

-

HDAC Inhibitor (Control): A known HDAC inhibitor such as Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) should be used as a negative control. Prepare a stock solution in DMSO.

Assay Procedure

-

Reaction Setup:

-

In a black, flat-bottom 96-well or 384-well plate, add the following to each well:

-

Assay Buffer

-

Diluted HDAC enzyme

-

HDAC inhibitor (for negative control wells) or vehicle (DMSO)

-

-

The final volume in each well before adding the substrate should be half of the final reaction volume (e.g., 25 µL for a 50 µL final volume).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.

-

-

Initiation of Reaction:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to twice the desired final concentration.

-

Add the substrate working solution to each well to initiate the reaction. The final substrate concentration is typically at or near the K_m value.

-

-

HDAC Reaction:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

-

Development Step:

-

Add the trypsin solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. A final concentration of 0.1-0.2 mg/mL trypsin is typical.

-

Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity in a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Controls

-

No-Enzyme Control: Contains all reaction components except the HDAC enzyme to measure background fluorescence.

-

Inhibitor Control: Contains all reaction components, including the HDAC enzyme and a known HDAC inhibitor, to confirm that the observed activity is due to HDACs.

-

Positive Control: A sample with known HDAC activity.

Visualizations

Assay Principle Workflow

Caption: Workflow of the two-step HDAC activity assay.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the HDAC assay.

Measuring Protease Activity with Ac-Gly-Ala-Lys(Ac)-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for measuring protease activity using the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC). This substrate is particularly valuable in a coupled-enzyme assay format for determining the activity of Class I and Class II histone deacetylases (HDACs).

Principle of the Assay

The measurement of protease activity using this compound relies on a two-step enzymatic reaction that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][2]

-

Deacetylation by HDACs: In the primary application of this substrate, an HDAC enzyme removes the acetyl group from the lysine residue of this compound. This enzymatic modification is the activity being measured.

-

Proteolytic Cleavage: The deacetylated substrate, now Ac-Gly-Ala-Lys-AMC, becomes susceptible to cleavage by a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond C-terminal to the lysine residue.[3]

-

Fluorescence Generation: This cleavage liberates the AMC fluorophore from the peptide. Free AMC is fluorescent, with an excitation maximum around 355-380 nm and an emission maximum in the range of 440-460 nm.[1][4] The intensity of the fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the HDAC enzyme.

The acetylated form of the substrate is resistant to trypsin cleavage, ensuring that the fluorescent signal is dependent on the initial deacetylation step.[3]

Figure 1. Two-step enzymatic reaction for AMC release.

Experimental Protocols

The following protocols are adapted from established methodologies for HDAC activity assays using similar fluorogenic substrates.[1][2] Researchers should optimize these protocols for their specific experimental conditions.

Materials and Reagents

| Reagent | Supplier Example | Purpose |

| This compound | Bachem, LifeTein | Fluorogenic substrate |

| Ac-Gly-Ala-Lys-AMC | GlpBio | Deacetylated standard for calibration curve |

| Recombinant Human HDAC (e.g., HDAC1) | BPS Bioscience | Enzyme of interest |

| Trypsin (TPCK treated) | Sigma-Aldrich | Developing enzyme |

| Trichostatin A (TSA) or SAHA | Cayman Chemical | HDAC inhibitor (negative control) |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Fisher Scientific | Solvent for substrate and inhibitor stocks |

| Tris-HCl | Avantor | Buffer component |

| NaCl, KCl, MgCl₂ | Avantor | Salt components for buffer |

| Bovine Serum Albumin (BSA) | Fisher BioReagents | Stabilizing agent for enzymes |

| 96-well or 384-well black microplates | Greiner Bio-One | Low-fluorescence plates for assay |

| Fluorescence plate reader | BMG LABTECH | Instrument for measuring fluorescence |

Reagent Preparation

Table 1: Stock and Working Solution Preparation

| Solution | Preparation | Storage |

| Assay Buffer (Tris-based) | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.5 mg/mL BSA. Prepare fresh. | 4°C |

| Substrate Stock (30 mM) | Dissolve this compound in anhydrous DMSO. | -20°C, protected from light |

| Substrate Working Solution (e.g., 200 µM) | Dilute Substrate Stock in Assay Buffer. Prepare fresh. | On ice |

| HDAC Inhibitor Stock (e.g., 10 mM TSA) | Dissolve Trichostatin A (TSA) in DMSO. | -20°C |

| Developer Solution (Trypsin) | Dissolve trypsin in Assay Buffer to a final concentration of 2 mg/mL. Add an HDAC inhibitor (e.g., 2 µM TSA) to stop the HDAC reaction during development. Prepare fresh. | On ice |

| Standard Stock (10 mM) | Dissolve Ac-Gly-Ala-Lys-AMC in DMSO. | -20°C, protected from light |

Experimental Workflow

The following is a typical workflow for a 96-well plate format. Volumes can be scaled down for 384-well plates.

-

Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[2]

-

Assay Plate Setup:

-

Sample Wells: Add 40 µL of Assay Buffer and 10 µL of the diluted HDAC enzyme.

-

Inhibitor Control Wells: Add 30 µL of Assay Buffer, 10 µL of HDAC inhibitor working solution, and 10 µL of diluted HDAC enzyme.

-

No Enzyme Control (Blank): Add 50 µL of Assay Buffer.

-

Standard Curve Wells: Prepare serial dilutions of the Ac-Gly-Ala-Lys-AMC standard in Assay Buffer.

-

-

Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells except the standard curve wells. The final reaction volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal incubation time will depend on the enzyme activity and should be within the linear range of the reaction.

-

Development: Add 50 µL of the Developer Solution (Trypsin with HDAC inhibitor) to all wells. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.

-

Development Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~355 nm and emission at ~460 nm.[1]

Figure 2. General experimental workflow for the HDAC assay.

Data Presentation and Analysis

Quantitative Data

Accurate quantification of enzyme activity requires the generation of a standard curve using the deacetylated peptide, Ac-Gly-Ala-Lys-AMC. This allows for the conversion of relative fluorescence units (RFU) to the concentration of the product formed.

Table 2: Example Standard Curve Data

| [Ac-Gly-Ala-Lys-AMC] (µM) | Average RFU (minus blank) |

| 10.00 | 15000 |

| 5.00 | 7500 |

| 2.50 | 3750 |

| 1.25 | 1875 |

| 0.625 | 940 |

| 0.00 | 0 |

Kinetic Parameters

To determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of the substrate, this compound, while keeping the enzyme concentration constant.

Table 3: Representative Kinetic Data for HDAC1 with Boc-Lys(Ac)-AMC

| [Substrate] (µM) | Initial Velocity (RFU/min) |

| 512 | 850 |

| 256 | 830 |

| 128 | 780 |

| 64 | 690 |

| 32 | 550 |

| 16 | 410 |

| 8 | 260 |

| 4 | 150 |

Note: This data is illustrative and based on a similar substrate, Boc-Lys(Ac)-AMC, for HDAC1.[2] Actual values must be determined experimentally for this compound and the specific enzyme of interest.

The resulting data can be plotted (Initial Velocity vs. [Substrate]) and fitted to the Michaelis-Menten equation to calculate KM and Vmax.

Application in Signaling Pathways

The activity of HDACs is crucial in various cellular signaling pathways, particularly in cancer biology, where they regulate gene expression by modifying chromatin structure. HDAC inhibitors are a class of anti-cancer drugs that promote the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]

The assay using this compound can be a powerful tool to screen for and characterize inhibitors of HDACs that are dysregulated in cancer. For example, HDACs can deacetylate non-histone proteins involved in apoptosis, such as those in the Bcl-2 family and p53, thereby influencing cell survival.

Figure 3. Role of HDACs in the regulation of apoptosis.

By inhibiting HDACs, the transcription of pro-apoptotic genes is enhanced, and anti-apoptotic genes are repressed, tipping the cellular balance towards programmed cell death. This makes HDACs a key target in cancer drug development.[5]

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for measuring the activity of proteases, and particularly for the indirect measurement of HDAC activity in a coupled assay. This guide offers the foundational principles, detailed protocols, and data analysis frameworks necessary for its effective implementation in research and drug discovery. The ability to quantify enzyme kinetics and screen for inhibitors in the context of relevant signaling pathways underscores the utility of this assay in advancing our understanding of cellular regulation and developing novel therapeutics.

References

- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ac-Gly-Ala-Lys(Ac)-AMC: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate instrumental in advancing cancer research, primarily through the study of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins. The dysregulation of HDAC activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides an in-depth overview of the application of this compound in cancer research, including detailed experimental protocols and data presentation.

This synthetic peptide is designed for a two-step, protease-coupled assay.[1] First, HDACs deacetylate the acetylated lysine residue of this compound. Subsequently, a protease, such as trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence is directly proportional to the HDAC activity. This substrate is particularly useful for measuring the activity of Class I (HDAC1, 2, 3, and 8) and Class II (HDAC6 and 10) HDACs.[1][2]

Data Presentation

While specific kinetic data for this compound is not extensively published, the following tables provide representative kinetic constants for a closely related and commonly used fluorogenic substrate, Boc-Lys(Ac)-AMC, with HDAC1, and IC50 values for common HDAC inhibitors. This data is crucial for designing experiments and interpreting results.

Table 1: Kinetic Parameters for HDAC1 with a Fluorogenic Substrate

| Substrate | Enzyme | KM (µM) | Reference |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | [3] |

Table 2: IC50 Values of Common HDAC Inhibitors in Biochemical Assays

| Inhibitor | Target HDAC(s) | IC50 (nM) | Assay Substrate | Reference |

| Vorinostat (SAHA) | Pan-HDAC | ~10 | Not Specified | |

| Trichostatin A (TSA) | Pan-HDAC | ~1.8 | Not Specified | |

| Romidepsin (FK228) | HDAC1, HDAC2 | 36, 47 | Not Specified | |

| Entinostat (MS-275) | HDAC1, HDAC3 | 510, 1700 | Not Specified | |

| Panobinostat (LBH589) | Pan-HDAC | 5 | Not Specified | |

| Nafamostat | HDAC1, HDAC2, HDAC3, HDAC8 | 4670, 4690, 4040, 1520 | Fluorogenic | [4] |

| Piceatannol | HDAC1, HDAC2, HDAC3, HDAC8 | 4280, 5040, 23290, 3420 | Fluorogenic | [4] |

Experimental Protocols

Biochemical HDAC Activity Assay

This protocol outlines the measurement of HDAC activity using this compound with purified recombinant HDAC enzyme or nuclear extracts.

Materials:

-

This compound substrate

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Purified recombinant HDAC enzyme or nuclear extract

-

Trypsin solution (e.g., 2 mg/mL in assay buffer)

-

HDAC inhibitor (e.g., Trichostatin A or SAHA) for negative controls

-

Black, flat-bottom 96-well or 384-well plates

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-480 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in HDAC Assay Buffer.

-

Dilute the HDAC enzyme or nuclear extract to the desired concentration in cold HDAC Assay Buffer.

-

-

Assay Reaction:

-

To each well of the microplate, add the diluted HDAC enzyme or nuclear extract.

-

For inhibitor control wells, add the HDAC inhibitor.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

-

-

Development:

-

Stop the HDAC reaction and initiate the proteolytic cleavage by adding the trypsin solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Plot the fluorescence intensity against the enzyme concentration or time.

-

HDAC Inhibitor Screening Assay

This protocol is designed for screening small molecules for their ability to inhibit HDAC activity.

Procedure:

-

Prepare Reagents: As described in the biochemical assay protocol. Prepare a serial dilution of the test compounds (potential inhibitors).

-

Assay Reaction:

-

Add the diluted HDAC enzyme to each well.

-

Add the serially diluted test compounds to the appropriate wells. Include wells with a known HDAC inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Pre-incubate the enzyme with the compounds for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the this compound substrate solution.

-

-

Incubation, Development, and Measurement: Follow steps 3-5 from the biochemical assay protocol.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

Cell-Based HDAC Activity Assay

This protocol measures HDAC activity within intact cells, providing a more physiologically relevant context.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound (cell-permeable)

-

Lysis/Developer solution (containing a cell lysis agent like NP-40 and trypsin)

-

HDAC inhibitor (for control)

-

White or black clear-bottom 96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

-

Incubate the cells overnight at 37°C in a CO2 incubator.

-

-

Compound Treatment (for inhibitor studies):

-

Treat the cells with different concentrations of the test compounds and incubate for a desired period (e.g., 4-24 hours).

-

-

Substrate Loading:

-

Add the cell-permeable this compound substrate to each well.

-

Incubate for 1-3 hours at 37°C to allow for substrate uptake and deacetylation by intracellular HDACs.

-

-

Cell Lysis and Development:

-

Add the Lysis/Developer solution to each well. This will lyse the cells and allow trypsin to cleave the deacetylated substrate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement: Measure the fluorescence as described in the biochemical assay protocol.

-

Data Analysis: Analyze the data as described in the inhibitor screening protocol to determine the in-cell efficacy of the compounds.

Mandatory Visualizations

Signaling Pathways

HDACs regulate key signaling pathways implicated in cancer, such as cell cycle progression and apoptosis. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

Caption: Role of HDACs in cell cycle control and apoptosis, and the effect of HDAC inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing HDAC inhibitors using this compound.

Caption: A typical workflow for identifying and characterizing novel HDAC inhibitors.

References

A Technical Guide to Ac-Gly-Ala-Lys(Ac)-AMC: A Fluorogenic Substrate for Protease and Histone Deacetylase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC). This fluorogenic peptide substrate is a valuable tool for monitoring the activity of various proteases and, notably, for the sensitive detection of histone deacetylase (HDAC) activity in a coupled-enzyme assay format.

Core Chemical Properties

This compound is a synthetic peptide derivative that incorporates the fluorophore 7-amino-4-methylcoumarin (AMC). The covalent linkage of AMC to the peptide quenches its fluorescence. Enzymatic cleavage of the amide bond releases the highly fluorescent AMC, providing a robust and sensitive method for monitoring enzyme activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₃N₅O₇ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 515.57 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[1] |

| CAS Number | 577969-56-3 | --INVALID-LINK--[1] |

| Appearance | White to off-white powder | --INVALID-LINK--[1] |

| Purity | ≥95% (HPLC) | --INVALID-LINK--[1] |

| Solubility | Soluble in DMSO. A related control peptide, Ac-Gly-Ala-Lys-AMC, is soluble in both DMSO and water.[] | Not explicitly quantified in the reviewed literature. |

| Storage | Store at -20°C, protected from light. | General recommendation from suppliers. |

Spectral Properties

The utility of this compound as a fluorogenic substrate is dependent on the spectral properties of the released 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage, the fluorescence of AMC can be monitored to determine the rate of the enzymatic reaction.

Table 2: Spectral Properties of the Released Fluorophore (7-Amino-4-Methylcoumarin)

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | ~340-360 | --INVALID-LINK--[4] |

| Emission Maximum (λem) | ~440-460 | --INVALID-LINK--[4] |

Enzymatic Applications and Kinetics

This compound is a versatile substrate primarily used in a two-step assay to measure the activity of histone deacetylases (HDACs), particularly Class I and Class II HDACs. The assay relies on the initial deacetylation of the lysine residue by an HDAC, followed by proteolytic cleavage of the deacetylated peptide by a protease such as trypsin, which releases the fluorescent AMC molecule.

Experimental Protocols

The following is a representative protocol for a histone deacetylase (HDAC) activity assay using this compound. This protocol is a composite based on methodologies for similar AMC-based HDAC substrates and should be optimized for specific experimental conditions.

Materials:

-

This compound substrate

-

HDAC enzyme source (e.g., purified recombinant HDAC, cell lysate)

-

HDAC Assay Buffer (e.g., 15 mM Tris-HCl, pH 8.1, 250 µM EDTA, 250 mM NaCl, 0.1% PEG8000)[5][6]

-

Trypsin solution (e.g., 0.2 mg/mL in assay buffer)

-

HDAC inhibitor (e.g., Trichostatin A) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

HDAC Reaction:

-

To the wells of a 96-well black microplate, add the diluted HDAC enzyme.

-

To initiate the reaction, add the diluted this compound substrate to each well. The final volume should be consistent across all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development Step:

-

Stop the HDAC reaction by adding an HDAC inhibitor or by proceeding directly to the development step.

-

Add the trypsin solution to each well.

-

Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

The fluorescence signal is proportional to the amount of AMC released and, therefore, to the HDAC activity.

-

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways related to the use of this compound.

References

The Role of Ac-Gly-Ala-Lys(Ac)-AMC in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the fluorogenic substrate, Acetyl-Glycyl-Alanyl-Lysyl(Acetyl)-7-Amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC), in cell biology research, with a particular focus on its application in studying histone deacetylase (HDAC) activity. This document provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols, and its application in understanding critical cellular signaling pathways.

Core Principles of this compound-Based Assays

This compound is a synthetic peptide that serves as a valuable tool for measuring the enzymatic activity of class I and class II histone deacetylases (HDACs). The assay principle is based on a two-step enzymatic reaction that results in the release of a quantifiable fluorescent signal.

Step 1: Deacetylation by HDACs: In the initial step, HDAC enzymes present in the sample remove the acetyl group from the lysine residue of the this compound substrate.

Step 2: Proteolytic Cleavage and Fluorescence Release: The deacetylated substrate is then susceptible to cleavage by a protease, typically trypsin. This cleavage event liberates the highly fluorescent molecule, 7-Amino-4-methylcoumarin (AMC). The intensity of the fluorescence emitted is directly proportional to the amount of AMC released, which in turn correlates with the HDAC activity in the sample.

This protease-coupled assay provides a sensitive and continuous method for monitoring HDAC activity, making it suitable for high-throughput screening of potential HDAC inhibitors.

Quantitative Data for HDAC Activity Assays

While specific Michaelis-Menten constants (KM) for this compound across a range of HDAC isoforms are not extensively documented in publicly available literature, data for structurally similar substrates provide valuable insights into the expected kinetic parameters. The following table summarizes KM values for analogous fluorogenic HDAC substrates. It is important to note that these values can be influenced by assay conditions such as buffer composition and pH.

| Substrate | HDAC Isoform | KM (μM) | Notes |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89[1] | KM value was determined using recombinant HDAC1.[1] |

| Boc-Lys(TFA)-AMC | HDAC8 | 8.9 - 31 | The KM value varied depending on the buffer system used.[2] |

| AcRHKK(acetyl)-AMC | HDAC8 | 251 | This substrate is based on the p53 peptide sequence.[3] |

Note: Researchers should empirically determine the optimal substrate concentration for their specific experimental setup and HDAC isoform of interest.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol outlines a standard procedure for measuring the activity of purified HDAC enzymes or HDACs in cell lysates using this compound.

Materials:

-

This compound substrate

-

HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Purified HDAC enzyme or cell lysate containing HDACs

-

Trypsin solution (e.g., 0.1 - 1.7 mg/mL in assay buffer)

-

HDAC inhibitor (optional, for control experiments, e.g., Trichostatin A or SAHA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in HDAC assay buffer to the desired working concentration (typically in the low micromolar range).

-

Prepare serial dilutions of the HDAC enzyme or cell lysate in cold HDAC assay buffer.

-

Prepare the trypsin solution in HDAC assay buffer.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the following to each well:

-

HDAC enzyme or cell lysate.

-

HDAC assay buffer to bring the volume to the desired pre-incubation volume.

-

For inhibitor studies, add the inhibitor at this stage.

-

-

Incubate the plate at 37°C for 15-30 minutes to pre-warm the enzyme.

-

-

Initiate the Deacetylation Reaction:

-

Add the this compound working solution to each well to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Develop the Fluorescent Signal:

-

Add the trypsin solution to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate at 37°C for 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity in a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine HDAC activity or IC50 values, respectively.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro HDAC activity assay.

Role in Cell Biology Studies: HDACs in Apoptosis Signaling

HDACs play a critical role in regulating apoptosis, or programmed cell death, by deacetylating both histone and non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the suppression of apoptosis and uncontrolled cell proliferation. This compound is a key tool for studying the role of HDACs in these pathways and for screening for HDAC inhibitors that can reactivate apoptotic signaling in cancer cells.

HDAC-Mediated Regulation of p53

The tumor suppressor protein p53 is a key regulator of apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation.

-

Activation of p53: In response to cellular stress, such as DNA damage, p53 is acetylated by histone acetyltransferases (HATs) like p300/CBP. Acetylation stabilizes p53 and enhances its ability to transactivate pro-apoptotic target genes.[4][5]

-

Deacetylation by HDACs: Class I HDACs, particularly HDAC1, can deacetylate p53.[4][6] This deacetylation marks p53 for ubiquitination by MDM2 and subsequent proteasomal degradation, thereby inhibiting its pro-apoptotic function.[4] HDAC inhibitors can block this process, leading to p53 hyperacetylation, stabilization, and the induction of apoptosis.[5]

Caption: HDAC1-mediated deacetylation of p53.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate. HDACs can influence this balance through multiple mechanisms:

-

Transcriptional Repression of Pro-Apoptotic Genes: HDACs can contribute to the transcriptional repression of pro-apoptotic BH3-only proteins like Bim and Puma by maintaining a condensed chromatin state at their gene promoters.

-

Transcriptional Activation of Anti-Apoptotic Genes: Conversely, certain HDACs, such as HDAC2, have been shown to be involved in the transcriptional activation of the anti-apoptotic gene Bcl-2.[7][8]

-

Post-Translational Modification of Bcl-2 Family Members and Regulators: HDACs can also deacetylate non-histone proteins that regulate Bcl-2 family members. For instance, HDACs can deacetylate Ku70, a protein that sequesters the pro-apoptotic protein Bax in the cytoplasm.[9] Deacetylation of Ku70 promotes its interaction with Bax, preventing Bax from translocating to the mitochondria and initiating apoptosis.[9]

HDAC inhibitors can shift the balance towards apoptosis by promoting the expression of pro-apoptotic Bcl-2 family members and repressing anti-apoptotic ones.[10][11]

Caption: Regulation of Bcl-2 family by HDACs.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug development. Its use in a robust, fluorescence-based assay enables the sensitive and high-throughput measurement of HDAC activity. This allows for the detailed investigation of the role of HDACs in fundamental cellular processes like apoptosis and provides a critical platform for the discovery and characterization of novel HDAC inhibitors with therapeutic potential in cancer and other diseases. The continued application of this and similar substrates will undoubtedly lead to a deeper understanding of the complex regulatory networks governed by protein acetylation and deacetylation.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. explorationpub.com [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Fluorometric Histone Deacetylase (HDAC) Activity Assay using Ac-Gly-Ala-Lys(Ac)-AMC

Introduction

This document provides a detailed protocol for determining the activity of Histone Deacetylase (HDAC) enzymes using the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC. This method is a coupled enzymatic assay designed for researchers, scientists, and drug development professionals for applications in enzyme kinetics, inhibitor screening, and diagnostics.

The assay is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2][3][4] The resulting increase in fluorescence intensity is directly proportional to the HDAC activity. The fluorescence can be measured using a microplate reader at an excitation wavelength of approximately 355-380 nm and an emission wavelength of 440-460 nm.[5][6][7][8]

Principle of the Assay

The this compound substrate is non-fluorescent. The acetylated lysine residue prevents cleavage by trypsin. Upon deacetylation by an HDAC, the substrate becomes susceptible to tryptic digestion, leading to the release of the fluorescent AMC group. This two-step process allows for the specific measurement of HDAC activity.

Data Presentation

The following table summarizes the typical concentrations and conditions for the this compound protease-coupled HDAC assay. Researchers are strongly encouraged to optimize these conditions for their specific experimental needs.

| Component | Stock Concentration | Working Concentration | Volume per Well (96-well plate) | Notes |

| HDAC Enzyme | Varies | Varies | 10 µL | The optimal concentration should be determined empirically. |

| This compound Substrate | 30 mM in DMSO | 125-300 µM | 50 µL | Final concentration in the HDAC reaction.[1] |

| HDAC Assay Buffer | 5X or 10X | 1X | 40 µL | Typically contains Tris-HCl (pH 8.0), NaCl, and a stabilizing agent like PEG8000.[1] |

| HDAC Inhibitor (e.g., Trichostatin A) | 1 mM in DMSO | Varies | 10 µL (added with enzyme) | Used as a negative control to confirm specific HDAC activity. |

| Trypsin (Developing Enzyme) | 50 mg/mL in TBS | 0.05 µg/mL | 100 µL | Added after the HDAC reaction to stop it and initiate AMC release. |

| AMC Standard | 1 mM in DMSO | 0 - 100 pmol/well | 100 µL | Used to generate a standard curve for quantifying the amount of released AMC.[6] |

Experimental Protocols

Reagent Preparation

-

HDAC Assay Buffer (1X): Prepare a buffer containing 15 mM Tris-HCl (pH 8.1), 250 mM NaCl, 250 µM EDTA, and 0.1% PEG8000.[1] Store at 4°C.

-

Substrate Stock Solution (30 mM): Dissolve this compound in anhydrous DMSO.[1] Store in aliquots at -20°C, protected from light.

-

Substrate Working Solution (300 µM): Dilute the 30 mM stock solution in HDAC Assay Buffer. Prepare this solution fresh before use.[1]

-

HDAC Enzyme Dilution: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer immediately before use. Keep on ice.

-

Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).[3] The final concentration in the development step should be optimized.

-

AMC Standard Curve: Prepare a series of dilutions of a 1 mM AMC stock solution in HDAC Assay Buffer to generate a standard curve ranging from 0 to 100 pmol/well.[6]

Assay Procedure (96-well plate format)

-

Prepare the Reaction Plate:

-

Add 40 µL of HDAC Assay Buffer to each well of an opaque 96-well microplate.

-

For inhibitor control wells, add 10 µL of the inhibitor solution. For other wells, add 10 µL of the corresponding solvent control (e.g., DMSO).

-

Add 10 µL of the diluted HDAC enzyme solution to the appropriate wells.

-

Include a "no enzyme" control by adding 10 µL of HDAC Assay Buffer instead of the enzyme solution.

-

-

Initiate the HDAC Reaction:

-

Start the reaction by adding 50 µL of the 300 µM substrate working solution to each well.

-

The total reaction volume at this stage is 100 µL.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.

-

-

Develop the Signal:

-

Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding 100 µL of the trypsin solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the complete release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer.

-

Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm.[3]

-

Record the relative fluorescence units (RFU).

-

Data Analysis

-

AMC Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against the corresponding concentration (pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Background Subtraction: Subtract the average RFU of the "no enzyme" control from the RFU of all other wells.

-

Quantify AMC Release: Use the equation from the standard curve to convert the background-subtracted RFU values into the amount of AMC released (in pmol).

-

Calculate HDAC Activity: The HDAC activity can be expressed as the amount of AMC released per unit time per amount of enzyme (e.g., pmol/min/µg).

Activity = (pmol of AMC released) / (incubation time in min) / (µg of enzyme)

Visualizations

Experimental Workflow

Caption: Workflow for the coupled this compound HDAC assay.

Signaling Pathway

Caption: Enzymatic cascade for AMC release from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.bachem.com [shop.bachem.com]

- 5. ubpbio.com [ubpbio.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Ac-Gly-Ala-Lys(Ac)-AMC Stock Solution in DMSO

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Acetyl-Glycyl-L-alanyl-N-acetyl-L-lysyl-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC) in dimethyl sulfoxide (DMSO). This compound is a fluorogenic peptide substrate primarily used in protease-coupled assays to measure the activity of Class I and Class II histone deacetylases (HDACs).[1][2][3] The deacetylation of the lysine residue by HDACs allows for subsequent proteolytic cleavage and the release of the fluorescent reporter 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[4][5] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in downstream enzymatic assays.

Chemical and Physical Properties

The substrate is typically supplied as a white to off-white powder.[6] Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃N₅O₇ | [1][6][7] |

| Molecular Weight | 515.57 g/mol | [1][3][6] |

| Purity | ≥ 95% (HPLC) | [6] |

| Appearance | White to off-white powder | [6] |

| CAS Number | 577969-56-3 | [1][6][8] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) which can be diluted to the final working concentration in the assay buffer.[9]

Materials and Equipment

-

This compound powder

-

Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)[10]

-

Sterile, nuclease-free pipette tips[10]

-

Vortex mixer

-

Sonicator bath (optional, for aiding dissolution)

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical reagents.

-

DMSO is a potent solvent that can readily penetrate the skin, carrying dissolved substances with it.[10] Handle with caution in a well-ventilated area or chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Preparation Workflow

The following diagram illustrates the workflow for preparing the stock solution.

Caption: Experimental workflow for preparing this compound stock solution.

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weigh Peptide: Using a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

-

Calculate DMSO Volume: Calculate the required volume of DMSO to add to achieve the target stock concentration. Refer to Table 2 for common concentrations.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

-

Dissolve Peptide: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide powder.[10]

-

Mix Thoroughly: Close the tube tightly and vortex gently until the peptide is completely dissolved.[10] If necessary, use a sonicator bath for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.[11][12]

-

Store: Store the aliquots at the recommended temperature. Refer to Table 3 for storage guidelines.

Quantitative Data: Stock Solution Preparation

The table below provides the required mass of this compound and volume of DMSO for preparing common stock concentrations.

| Desired Stock Concentration | Mass of Peptide (for 1 mL DMSO) | Volume of DMSO (for 1 mg Peptide) |

| 1 mM | 0.52 mg | 1.940 mL |

| 5 mM | 2.58 mg | 388.0 µL |

| 10 mM | 5.16 mg | 194.0 µL |

| 20 mM | 10.31 mg | 97.0 µL |

| Calculations are based on a molecular weight of 515.57 g/mol . |

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the peptide substrate.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | Minimizes degradation of the peptide and prevents DMSO freezing/thawing issues. |

| Light Exposure | Protect from light (use amber or foil-wrapped tubes) | The AMC fluorophore is light-sensitive and can photobleach, leading to reduced signal.[8] |

| Shelf Life (Stock Solution) | Up to 1 month at -20°C; up to 6 months at -80°C. | General guideline for peptide solutions to ensure stability.[11][13] |

| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquoting into single-use volumes is highly recommended to preserve peptide integrity.[11] |

Note on Assay Preparation: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cellular toxicity.[14] The concentrated DMSO stock solution must be diluted significantly in the final aqueous assay buffer. Ensure the diluted peptide remains soluble in the final buffer system.

References

- 1. lifetein.com [lifetein.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C25H33N5O7 | CID 24971309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. glpbio.com [glpbio.com]

- 12. genscript.com [genscript.com]

- 13. glpbio.com [glpbio.com]

- 14. biocat.com [biocat.com]

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Ac-Gly-Ala-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro enzyme inhibition assay utilizing the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC) is a robust and widely adopted method for screening and characterizing inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery.

This two-step, protease-coupled assay offers high sensitivity and is amenable to high-throughput screening. The core principle involves the enzymatic deacetylation of the this compound substrate by an HDAC enzyme. The subsequent addition of a protease, such as trypsin, selectively cleaves the deacetylated substrate, leading to the release of the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a reduction in fluorescence in the presence of a test compound indicates inhibition. This document provides detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant biological pathways.

Data Presentation

Table 1: Inhibitory Activity (IC₅₀) of Reference Compounds Against Various HDAC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for well-characterized HDAC inhibitors against a panel of HDAC isoforms, as determined by assays using this compound or functionally similar substrates. These values serve as a benchmark for validating assay performance and comparing the potency of novel inhibitors.

| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC9 (nM) |

| SAHA (Vorinostat) | 374[1] | - | - | - | - | - | - |

| Trichostatin A (TSA) | ~1.3[2] | - | - | - | - | - | - |

| Nafamostat | 4670 | 4690 | 4040 | 1490 | 4390 | 1520 | 1550 |

| Piceatannol | 4280 | 5040 | 23290 | 890 | 8220 | 3420 | 9950 |

Note: IC₅₀ values can vary depending on specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, incubation times). The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

Materials and Reagents

-

Enzymes: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

-

Substrate: this compound.

-

Control Peptide: Ac-Gly-Ala-Lys-AMC (for generating a standard curve)[3].

-

Inhibitors: Known HDAC inhibitors (e.g., SAHA, Trichostatin A) for positive controls and test compounds.

-

Protease: Trypsin (from bovine pancreas).

-

Buffer Components: Tris-HCl, NaCl, KCl, MgCl₂, BSA (Bovine Serum Albumin), EDTA.

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Assay Plate: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader.

Preparation of Solutions

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Prepare fresh and keep on ice. The addition of 0.5 mg/mL BSA can improve enzyme stability[4].

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solutions (e.g., 10 mM): Dissolve reference inhibitors and test compounds in DMSO. Store at -20°C or -80°C.

-

HDAC Enzyme Working Solutions: Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC Assay Buffer just before use. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 1-10 nM).

-

Trypsin Solution (e.g., 2 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh for each experiment and keep on ice. The optimal concentration may need to be determined, but 0.2 to 2 mg/mL is a common range[4][5].

-

Stop Solution: HDAC Assay Buffer containing a potent, broad-spectrum HDAC inhibitor (e.g., 5 µM SAHA or Trichostatin A) to quench the deacetylation reaction before the addition of trypsin[1].

Experimental Procedure for IC₅₀ Determination

-

Compound Dilution: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A common starting concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 48 µL of the diluted HDAC enzyme solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

-

-

Initiation of Deacetylation Reaction:

-

Prepare the substrate working solution by diluting the this compound stock solution in HDAC Assay Buffer to the desired final concentration (typically at or below the Kₘ value, e.g., 20 µM)[1].

-

Add 50 µL of the substrate working solution to each well to start the reaction. The final reaction volume is 100 µL.

-

Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Signal Development:

-

Stop the deacetylation reaction by adding 50 µL of the Stop Solution containing trypsin.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the proteolytic cleavage of the deacetylated substrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm[6].

-

Include control wells:

-

100% Activity Control: Enzyme, substrate, and DMSO (no inhibitor).

-

0% Activity Control (Blank): Assay buffer, substrate, and DMSO (no enzyme).

-

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the 0% activity control (blank) from all other measurements.

-

Calculation of Percent Inhibition:

-

Percent Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

-

-

Assay Quality Control (Z'-Factor):

-

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay[7].

-

Z' = 1 - [(3 * (SD_100%_Activity + SD_0%_Activity)) / |(Mean_100%_Activity - Mean_0%_Activity)|]

-

Where SD is the standard deviation and Mean is the average fluorescence of the respective controls.

-

Mandatory Visualizations

Signaling Pathway

Caption: Simplified HDAC signaling pathway and mechanism of inhibition.

Experimental Workflow

Caption: Experimental workflow for the HDAC inhibition assay.

Assay Principle

Caption: Two-step principle of the protease-coupled HDAC assay.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Application Notes and Protocols for Ac-Gly-Ala-Lys(Ac)-AMC Fluorescence Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining histone deacetylase (HDAC) activity using the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC. This protease-coupled assay is a sensitive and continuous method suitable for screening HDAC inhibitors and studying enzyme kinetics.

Principle of the Assay

The this compound fluorescence assay is a two-step enzymatic reaction. In the first step, a histone deacetylase (HDAC) enzyme removes the acetyl group from the lysine residue of the substrate, this compound. In the second step, a protease, typically trypsin, specifically cleaves the deacetylated substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the HDAC activity. The acetylated substrate is not recognized by trypsin, ensuring a low background signal.[1][2][3]

Experimental Workflow

Caption: Workflow of the two-step HDAC fluorescence assay.

Required Materials

Reagents and Consumables

| Material | Supplier Examples | Notes |

| Substrate | ||

| This compound | MedChemExpress, Avantor, Bachem | Store at -20°C, protect from light. Dissolve in DMSO to make a stock solution (e.g., 10-30 mM).[2] |

| Enzymes | ||

| Purified HDAC Enzyme or Cell/Nuclear Extract | BPS Bioscience, Sigma-Aldrich | The source and purity of the enzyme will affect assay results. |

| Trypsin (Protease) | Sigma-Aldrich, Promega | Prepare a stock solution in an appropriate buffer (e.g., 50 mg/mL in TBS, pH 7.4).[2] Store at -20°C. |

| Buffers and Solutions | ||

| Assay Buffer | - | Several formulations can be used. A common example is Tris-based buffer (e.g., 25 mM Tris-HCl, pH 7.2-8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[4][5] Can be supplemented with BSA (e.g., 0.5 mg/mL) to stabilize the enzyme.[4] |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the substrate and inhibitors. Ensure the final DMSO concentration in the assay is low (<1-2%) to avoid enzyme inhibition.[2][4] |

| Controls | ||

| HDAC Inhibitor (e.g., Trichostatin A, SAHA) | Cayman Chemical, Sigma-Aldrich | Used as a negative control to confirm that the observed activity is from HDACs. Dissolve in DMSO. |

| 7-Amino-4-methylcoumarin (AMC) Standard | AAT Bioquest, Sigma-Aldrich | Used to generate a standard curve for quantifying the amount of released product. Dissolve in DMSO or assay buffer. |

| Deacetylated Substrate (Ac-Gly-Ala-Lys-AMC) | Bachem | Can be used as a positive control for the trypsin cleavage step.[6] |

| Labware | ||

| Black, flat-bottom 96-well or 384-well plates | Greiner Bio-One, Corning | Black plates are essential to minimize background fluorescence and light scattering.[2] |

| Pipettes and tips | - | Calibrated pipettes for accurate liquid handling. |

Instrumentation

| Instrument | Specifications |

| Fluorescence Microplate Reader | Capable of measuring fluorescence intensity from the top or bottom of the plate. |

| Excitation Wavelength: 340-360 nm | |

| Emission Wavelength: 440-460 nm[1][2][7][8][9] | |

| Incubator | Capable of maintaining a constant temperature (e.g., 30°C or 37°C). |

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH. For example, 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[5] Store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20-30 mM.[2][4] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration may need to be determined empirically but is often in the low micromolar range.

-

Trypsin (Developer) Solution: Prepare a stock solution of trypsin (e.g., 50 mg/mL in TBS, pH 7.4).[2] On the day of use, dilute the stock solution in assay buffer to the desired working concentration (e.g., 0.2-2.5 mg/mL).[4] The optimal concentration should be determined to ensure rapid cleavage of the deacetylated substrate without affecting the assay components.

-

HDAC Inhibitor Solution: Prepare a stock solution of Trichostatin A (TSA) or another suitable inhibitor in DMSO. A common practice is to include the inhibitor in the developer solution to stop the HDAC reaction upon addition of the developer.[10]

-

AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM).[11] Create a series of dilutions in assay buffer to generate a standard curve (e.g., 0-50 µM).

Assay Procedure

The following protocol is a general guideline for a 96-well plate format. Volumes and concentrations may need to be optimized for specific enzymes and experimental conditions.

-

Set up the reaction plate:

-

Add your HDAC enzyme source (purified enzyme or cell extract) to the wells.

-

Include appropriate controls:

-

No-enzyme control: Assay buffer instead of enzyme solution.

-

Inhibitor control: HDAC enzyme pre-incubated with an HDAC inhibitor (e.g., TSA).

-

Positive control (for developer): Deacetylated substrate.

-

-

-

Initiate the HDAC reaction:

-

Add the substrate working solution to each well to start the reaction. The final volume in each well is typically 50-100 µL.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-120 minutes.[11] The optimal incubation time will depend on the enzyme activity.

-

-

Development:

-

Fluorescence Measurement:

Data Analysis

-

Subtract Background: Subtract the fluorescence reading of the no-enzyme control from all other readings.

-

Generate Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate HDAC Activity: Use the standard curve to convert the background-subtracted fluorescence values of the samples into the concentration of AMC produced. The HDAC activity can then be expressed as the amount of product formed per unit of time per amount of enzyme (e.g., pmol/min/µg).

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Substrate Concentration | 10-200 µM | The optimal concentration should be determined and is often close to the Kₘ value. For a similar substrate, Boc-Lys(Ac)-AMC, the Kₘ for HDAC1 was found to be approximately 59 µM.[1] |

| Trypsin Concentration | 0.2 - 2.5 mg/mL (final) | Higher concentrations can lead to faster development but may also increase background.[4] |

| HDAC Enzyme Concentration | Varies | Should be titrated to ensure the reaction is in the linear range. For purified HDAC1, a concentration of 4.5 nM has been used.[1] |

| Incubation Time (HDAC) | 30 - 120 minutes | Should be optimized to ensure sufficient product formation without substrate depletion. |

| Incubation Time (Developer) | 10 - 30 minutes | Sufficient time should be allowed for complete cleavage of the deacetylated substrate. |

| AMC Fluorescence | Ex: 340-360 nm, Em: 440-460 nm | These are the typical excitation and emission maxima for AMC.[1][2][7][8][9][13] |

Signaling Pathway Diagram

In the context of this biochemical assay, the "signaling pathway" is the two-step enzymatic reaction. The workflow diagram provided above illustrates this process. The assay is a direct measure of HDAC enzyme activity on a synthetic peptide substrate and does not typically involve a complex cellular signaling pathway.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mblbio.com [mblbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Ac-Gly-Ala-Lys(Ac)-AMC Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate designed for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This application note provides a detailed protocol for utilizing this substrate in a protease-coupled assay, a common and robust method for screening HDAC inhibitors and characterizing HDAC enzyme kinetics. The principle of this assay involves two sequential enzymatic reactions. First, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate. The deacetylated product then becomes a substrate for a protease, such as trypsin, which cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.[1][2] This method is suitable for class I and class II HDACs.[3]

Principle of the Assay

The protease-coupled HDAC assay using this compound follows a two-step enzymatic cascade.

-

Deacetylation: The HDAC enzyme of interest catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue in the this compound substrate.

-

Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond after the now deacetylated lysine residue. This cleavage releases the fluorophore, 7-amino-4-methylcoumarin (AMC).

-